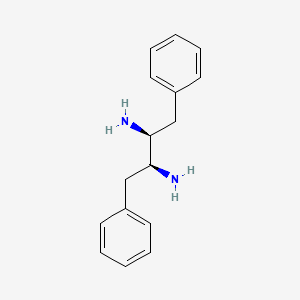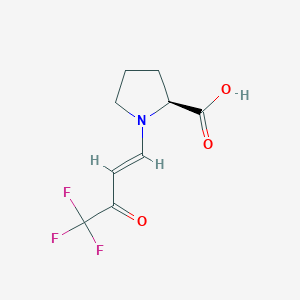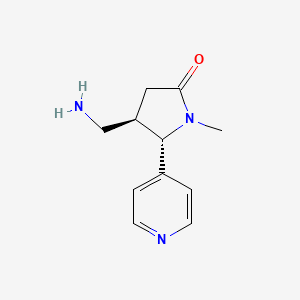
N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodobenzylidene group attached to a 4-methylbenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-iodobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common solvents used in this reaction include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-Bromobenzylidene)-4-methylbenzenesulfonamide
- N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide
- N-(2-Fluorobenzylidene)-4-methylbenzenesulfonamide
Uniqueness
N-(2-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of the iodo group, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodo group is larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C14H12INO2S |
|---|---|
分子量 |
385.22 g/mol |
IUPAC名 |
(NE)-N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3/b16-10+ |
InChIキー |
IQETXMVNUVLSAP-MHWRWJLKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CC=C2I |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


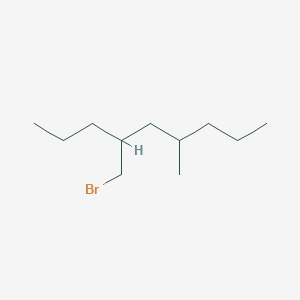
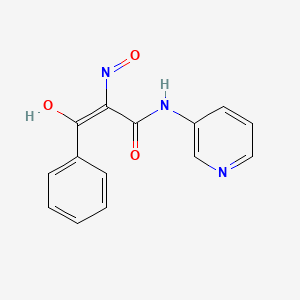
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)
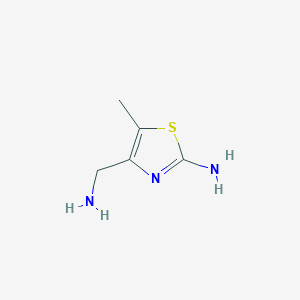

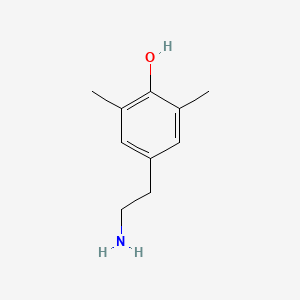
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
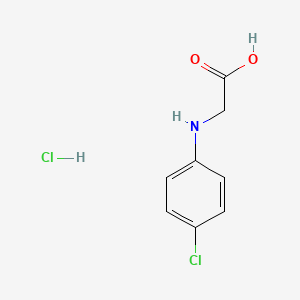
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)

![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
